
Dimethyl 2-(3-bromophenyl)malonate
概要
説明
Dimethyl 2-(3-bromophenyl)malonate is a chemical compound with the formula C11H11BrO4 . It is commonly used in scientific experiments due to its unique properties.
Synthesis Analysis
The synthesis of this compound involves a two-stage process. In the first stage, this compound reacts with ethanol and sodium at 0℃ for 0.25h. In the second stage, methyl iodide is added at 25℃ and the mixture is stirred for 4 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 .Chemical Reactions Analysis
A three-component reaction of dimethyl malonate with α,β-acetylenic aldehydes and cyclic secondary amines under mild conditions afforded dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a molecular weight of 287.11 .科学的研究の応用
Synthesis of Novel Compounds
- Synthesis of Monohydrated 3-p-nitrophenylpyrazole: A study on the synthesis of dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate highlighted the molecular structure using NMR, single crystal X-ray diffraction, and ab initio calculations. This compound exhibits a distinct molecular structure with a pyrazole ring and phenyl ring not in the same plane, indicating potential in synthetic applications (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Reactivity and Chemical Transformations
- Zinc Enolate Chemistry: Research demonstrates that zinc enolates formed from 1-aryl-2-bromo-2-phenylethanones and zinc react with dimethyl 2-(1-arylmethylene)malonates to afford dimethyl 2-(1,3-diaryl-3-oxo-2-phenylpropyl)malonates, showcasing the compound's versatility in chemical transformations (Shchepin et al., 2005).
Material Science Applications
- Photoisomerization and Photomechanical Response in Molecular Crystal Nanowires: A study explored the rapid coiling motion of crystalline nanowires composed of Dimethyl-2(3-anthracen-9-yl)allylidene)malonate when exposed to visible light, significantly enhanced by surfactants like cetyltrimethylammonium bromide (CTAB). This finding suggests potential applications in the development of responsive materials and devices (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).
Synthesis of Intermediates for Further Chemical Applications
- Synthesis of the Intermediates of Sex Pheromone of Pine Sawfly: Research focused on synthesizing 3,7 dimethyl 2 tridecanol, a precursor for the sex pheromone of pine sawfly, utilizing dimethyl malonate in its synthesis pathway. This showcases the compound's application in producing intermediates for biological and ecological studies (Li, 2001).
Methodologies in Organic Synthesis
- O-Methylation of Carboxylic Acids: A method for the O-methylation of carboxylic acids using dimethyl malonate as a methylating agent was developed, highlighting its efficacy and chemoselectivity in producing methyl ester products. This indicates the compound's utility in synthetic organic chemistry for esterification reactions (Mao et al., 2015).
作用機序
Target of Action
It is known to be involved in reactions with α,β-acetylenic aldehydes and amines .
Biochemical Pathways
It is known to be involved in the synthesis of substituted 2-bromo phenols .
Action Environment
It is known that the compound is stored in a dry room temperature environment .
Safety and Hazards
生化学分析
Biochemical Properties
Dimethyl 2-(3-bromophenyl)malonate plays a role in biochemical reactions, particularly in the two-component Mannich reactions . It interacts with various enzymes and proteins, including amino acids that function as catalysts . The interaction involves the formation of a carbanion intermediate, which is stabilized by the protonated amino acid .
Cellular Effects
Related compounds such as Dimethyl Malonate have been shown to reduce cardiac ischemia–reperfusion (IR) injury in rat models
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a carbanion intermediate in the presence of amino acid catalysts . This intermediate then interacts with the protonated amino acid, facilitating the Mannich reaction .
Dosage Effects in Animal Models
In animal models, specifically in rats, the effects of related compounds such as Dimethyl Malonate have been studied. It has been shown to reduce cardiac ischemia–reperfusion (IR) injury
Metabolic Pathways
This compound is likely involved in the acetate-malonate pathway . This pathway involves the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates and energy production
特性
IUPAC Name |
dimethyl 2-(3-bromophenyl)propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNAZEYUONMIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601198864 | |
| Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773134-24-0 | |
| Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 2-(3-bromophenyl)-, 1,3-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601198864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




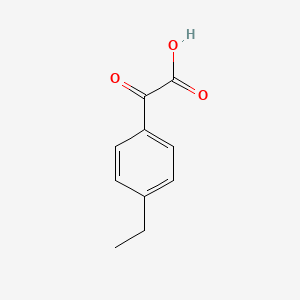

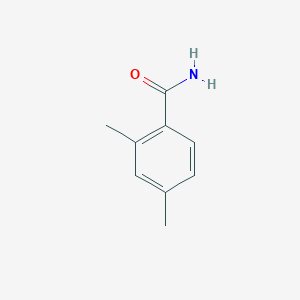
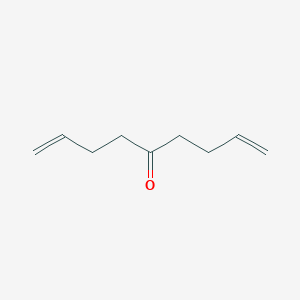
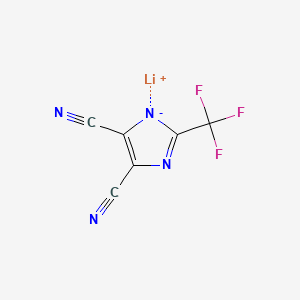
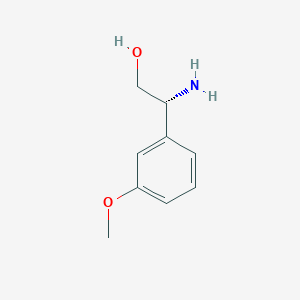
![[Cyclopropylidene(phenyl)methyl]benzene](/img/structure/B3178756.png)

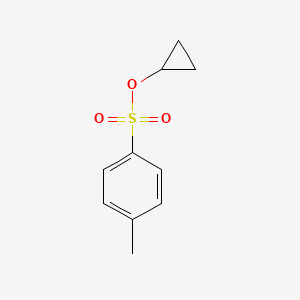
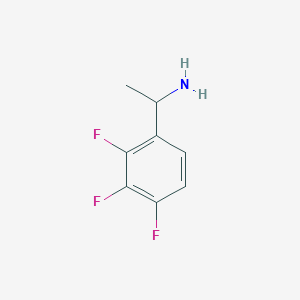

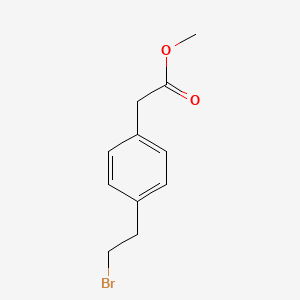
![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B3178794.png)